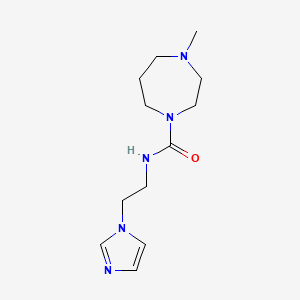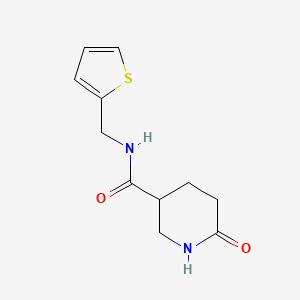![molecular formula C15H21N3O4 B7571311 1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7571311.png)
1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is also known as E64d, which is a potent inhibitor of cysteine proteases. This compound has been widely used in scientific research for its various applications, including biochemical and physiological effects, mechanism of action, and synthesis methods.
Mechanism of Action
E64d acts as a potent inhibitor of cysteine proteases by irreversibly binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's activity, which leads to the accumulation of its substrates. The accumulation of these substrates can lead to various cellular processes, including cell death and inflammation.
Biochemical and Physiological Effects:
E64d has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cysteine proteases. E64d has also been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes. In addition, E64d has been shown to have neuroprotective effects by inhibiting the activity of cysteine proteases that are involved in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
E64d has several advantages for lab experiments. It is a potent inhibitor of cysteine proteases, which makes it an excellent tool for studying the role of these enzymes in various biological processes. E64d is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, E64d has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, E64d has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the use of E64d in scientific research. One potential direction is the use of E64d as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another potential direction is the development of more potent and selective inhibitors of cysteine proteases, which could lead to the development of new treatments for various diseases. Finally, further research is needed to understand the precise mechanisms of action of E64d and its effects on various biological processes.
Synthesis Methods
The synthesis of 1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide is a multi-step process that involves the reaction of several chemical reagents. The most common method used for the synthesis of E64d is the reaction of N-ethylaniline with ethyl isocyanate, followed by the reaction of the resulting product with 4-hydroxy-L-proline. The final product is then purified through various chromatographic techniques.
Scientific Research Applications
E64d has been extensively used in scientific research for its various applications. It has been used as an inhibitor of cysteine proteases, which are enzymes that play a crucial role in various biological processes, including cell death, inflammation, and cancer progression. E64d has also been used to study the role of cysteine proteases in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
1-[2-(2-ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-2-22-13-6-4-3-5-11(13)17-14(20)9-18-8-10(19)7-12(18)15(16)21/h3-6,10,12,19H,2,7-9H2,1H3,(H2,16,21)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYIMDJRFLPSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CC(CC2C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)
![N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)


![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)

![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)